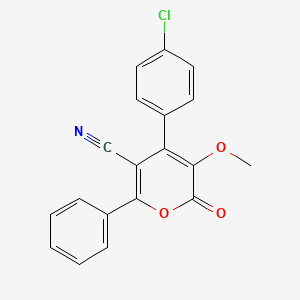
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl- is a complex organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-5-chloro-2-methoxypyridine with 4-chlorocinnamaldehyde in the presence of n-butyllithium and anhydrous ether at low temperatures . The reaction mixture is then treated with sodium bicarbonate and extracted with ether to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)acrylaldehyde
- 3-bromo-5-chloro-2-methoxypyridine
Uniqueness
Compared to similar compounds, 2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
61223-03-8 |
|---|---|
Formule moléculaire |
C19H12ClNO3 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-5-methoxy-6-oxo-2-phenylpyran-3-carbonitrile |
InChI |
InChI=1S/C19H12ClNO3/c1-23-18-16(12-7-9-14(20)10-8-12)15(11-21)17(24-19(18)22)13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
KMMULVLWMLQWCJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(OC1=O)C2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


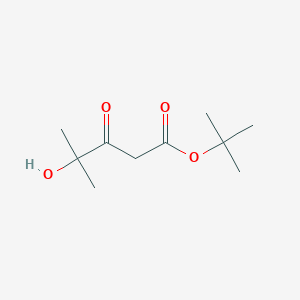
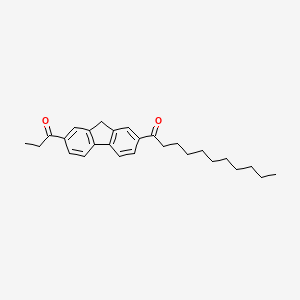
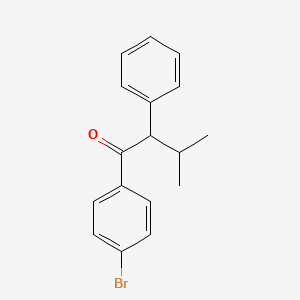
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
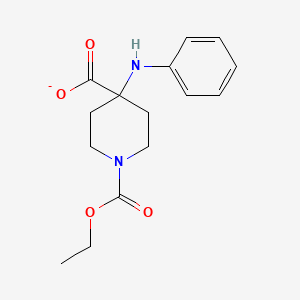
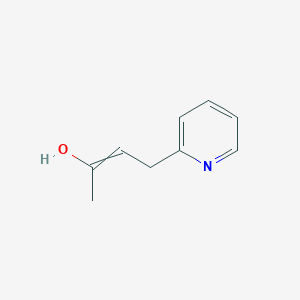
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
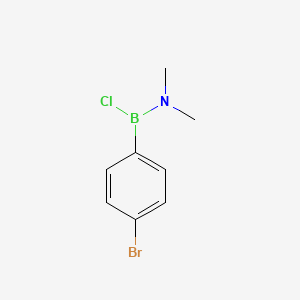
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)

![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)


